Trichloroferrate(1-)

Description

Properties

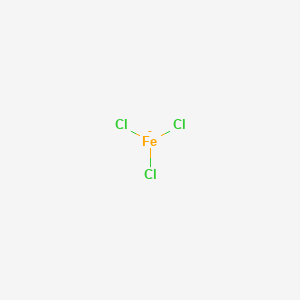

Molecular Formula |

Cl3Fe- |

|---|---|

Molecular Weight |

162.2 g/mol |

IUPAC Name |

trichloroiron(1-) |

InChI |

InChI=1S/3ClH.Fe/h3*1H;/q;;;+2/p-3 |

InChI Key |

IQUGDGIIAQZHGL-UHFFFAOYSA-K |

SMILES |

Cl[Fe-](Cl)Cl |

Canonical SMILES |

Cl[Fe-](Cl)Cl |

Origin of Product |

United States |

Advanced Structural Elucidation of Trichloroferrate 1 Complexes and Salts

Single-Crystal X-ray Diffraction Studies of Trichloroferrate(1-) Salts

In salts containing the (μ-oxo)bis[trichloroferrate(III)] dianion, [Fe₂OCl₆]²⁻, each iron(III) center is typically found in a tetrahedral coordination environment. researchgate.netnih.gov The iron atom is bonded to three chloride ligands and a bridging oxygen atom, which links the two [FeCl₃] units. nih.govresearchgate.net This coordination geometry is a common feature for high-spin d⁵ metal ions like Fe(III) when coordinated by halides and an oxo group. libretexts.orgsolubilityofthings.com

The Fe-Cl bond lengths in these structures generally fall within the range of 2.196 Å to 2.231 Å, and the Fe-O distances are typically around 1.740 Å to 1.766 Å. nih.govresearchgate.net The geometry of the FeCl₃O tetrahedra is often distorted from an ideal tetrahedral arrangement, with bond angles varying to accommodate the steric and electronic effects of the ligands and the bridging oxo-group. researchgate.net For instance, in [Fe(bpy)₃][Fe₂OCl₆], the Fe-O-Fe angle is 148.9(7)°, indicating a significantly bent structure for the anion. researchgate.net

| Compound | Fe-O Distance (Å) | Fe-Cl Distance (Å) | Fe-O-Fe Angle (°) | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| [Fe(bpy)₃][Fe₂OCl₆] | 1.763(11), 1.740(11) | 2.196(5) - 2.225(5) | 148.9(7) | Tetrahedral | researchgate.net |

| [Ni(DMF)₆][Fe₂OCl₆] | 1.7663(9) | 2.231(9) | 180 | Tetrahedral | nih.gov |

| (C₁₂Py)₂[Fe₂Cl₆O] | Not specified | Not specified | Bent (angle not specified) | Tetrahedral | mdpi.com |

| bis(benzyltrimethylammonium) [Fe₂OCl₆] | Not specified | Not specified | 144.6 and 180 | Tetrahedral | researchgate.net |

In salts with organic counter-ions, such as dodecylpyridinium, the crystal structure often exhibits a layered arrangement. mdpi.comresearchgate.net The organic cations can form distinct layers that are separated by layers containing the [Fe₂OCl₆]²⁻ anions. mdpi.com This segregation is driven by the amphiphilic nature of the cations and leads to distinct structural motifs, such as interdigitated or non-interdigitated bilayers. researchgate.net The specific packing can influence the physical properties of the material, including its magnetic behavior. mdpi.comresearchgate.net Hydrogen bonds, for example between C-H groups of the cation and the chlorine or oxygen atoms of the anion (C-H···Cl or C-H···O), play a significant role in stabilizing the crystal lattice. researchgate.netmdpi.com The presence or absence of specific hydrogen bonds can be directly linked to the conformation of the anion. researchgate.net

One of the most fascinating structural aspects of the [Fe₂OCl₆]²⁻ dianion is its conformational flexibility, specifically the variability of the Fe-O-Fe bridge angle, which can range from approximately 140° to a perfectly linear 180°. researchgate.net Extensive studies have demonstrated that the choice of counter-ion is a primary factor in determining whether the anion adopts a bent or linear conformation. mdpi.comresearchgate.net

Large, bulky organic cations, such as benzyltrimethylammonium (B79724) or various dicationic imidazolium (B1220033) and pyridinium (B92312) species, often induce a bent Fe-O-Fe geometry. researchgate.netprimescholars.com This bending is attributed to attractive intermolecular interactions, particularly hydrogen bonds between the cation and the terminal oxygen atom of the oxo bridge. researchgate.net In contrast, when the oxo group is sterically shielded or when specific cation-anion interactions are absent, a linear or nearly linear Fe-O-Fe arrangement is observed. researchgate.net For example, in the salt with the [Ni(DMF)₆]²⁺ counter-ion, the Fe-O-Fe angle is 180°, as the oxygen atom is located at a crystallographic inversion center, preventing such interactions. nih.gov A remarkable case is the bis(benzyltrimethylammonium) salt, where both bent (144.6°) and linear (180°) forms of the dianion coexist within the same crystal structure, highlighting the subtle energy balance between the different conformations. researchgate.net This conformational variability has a direct and significant impact on the magnetic properties of the compound, as the strength of the antiferromagnetic superexchange interaction between the iron centers is highly dependent on the Fe-O-Fe angle. mdpi.comresearchgate.net

| Counter-Ion | Fe-O-Fe Angle (°) | Anion Conformation | Reference |

|---|---|---|---|

| [Fe(bpy)₃]²⁺ | 148.9 | Bent | researchgate.net |

| [Ni(DMF)₆]²⁺ | 180 | Linear | nih.gov |

| bis(benzyltrimethylammonium) | 144.6 and 180 | Bent and Linear | researchgate.net |

| Dicationic imidazolium/pyridinium | Bent or Linear | Dependent on dication structure | researchgate.netprimescholars.com |

While specific in-situ and time-resolved crystallography studies on trichloroferrate(1-) systems are not extensively documented in the reviewed literature, these advanced techniques offer powerful potential for future investigations. In-situ crystallography allows for the monitoring of structural changes in a crystal as a function of an external stimulus like temperature, pressure, or a reactive chemical environment. embl.orgmoleculardimensions.com For trichloroferrate salts, this could be used to directly observe phase transitions or the dynamic processes of anion reorientation in response to temperature changes.

Time-resolved serial crystallography, using either synchrotrons or X-ray free-electron lasers (XFELs), enables the study of structural dynamics on timescales from minutes down to femtoseconds. iucr.orgacs.orgaip.org This "molecular movie" approach could potentially be applied to study photo-induced magnetic phenomena or the kinetics of solid-state reactions involving trichloroferrate complexes, providing unprecedented insight into transient structural states. iucr.orgresearchgate.net

Experimental charge density analysis, derived from high-resolution single-crystal X-ray diffraction data, is a powerful method for understanding the nature of chemical bonds and intermolecular interactions. nih.gov It goes beyond simple atomic positions to map the distribution of electron density throughout the crystal. nih.govresearchgate.net

For trichloroferrate(1-) complexes like [Fe₂OCl₆]²⁻, a charge density study could provide quantitative insights into the covalent versus ionic character of the Fe-O and Fe-Cl bonds. The topological analysis of the electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize bond critical points, revealing the strength and nature of the interactions. researchgate.net This would allow for a detailed description of the electrostatic potential around the anion, offering a deeper understanding of the hydrogen bonding patterns and other non-covalent interactions that dictate the crystal packing and the conformational preferences of the Fe-O-Fe bridge. nih.gov While specific studies on this anion are not prominent, the methodology is well-established for probing bonding in metal complexes. nih.govmatsci.org

Neutron Diffraction Investigations for Hydrogen Atom Localization and Magnetic Structures

Neutron diffraction is a complementary technique to X-ray diffraction that provides unique structural information, particularly regarding light elements and magnetic ordering. lsu.edunist.gov Neutrons scatter from atomic nuclei, and the scattering cross-section does not depend systematically on the atomic number. nist.gov

This property makes neutron diffraction exceptionally well-suited for the precise localization of hydrogen atoms. In the context of trichloroferrate(1-) salts with organic counter-ions, accurately determining the positions of hydrogen atoms is critical for a definitive characterization of the hydrogen-bonding network (e.g., C-H···O and C-H···Cl interactions). nih.gov Such interactions are often responsible for the conformational variability of the [Fe₂OCl₆]²⁻ anion, and their precise geometry can only be reliably determined through neutron diffraction experiments. researchgate.netnih.gov

Furthermore, neutrons possess a magnetic moment, which allows them to interact with unpaired electrons in magnetic materials. nist.gov This makes neutron diffraction an indispensable tool for determining the magnetic structure of materials. csic.esrsc.orgdiva-portal.org Salts of [Fe₂OCl₆]²⁻ are known to exhibit antiferromagnetic coupling between the two high-spin Fe(III) centers (S=5/2), mediated by the bridging oxo ligand through a superexchange mechanism. mdpi.comresearchgate.net This coupling results in a spin singlet ground state. researchgate.net Neutron diffraction can be used to directly probe this magnetic order, determine the orientation of the magnetic moments on the iron sites, and quantify their magnitude. csic.esdiva-portal.org Studies have shown that the strength of this magnetic interaction is highly sensitive to the Fe-O-Fe angle, a parameter that is in turn controlled by the counter-ion. mdpi.comresearchgate.net

Electron Diffraction and Microscopy for Nanoscale Structures Containing Trichloroferrate(1-)

The elucidation of the nanoscale structure of materials containing the trichloroferrate(1-) anion, [FeCl₃]⁻, presents a unique set of challenges and opportunities. Unlike well-defined crystalline solids that are readily analyzed by X-ray diffraction, nanoscale structures incorporating this anion may exist in amorphous, disordered, or solution-like states, necessitating the use of advanced imaging and diffraction techniques such as electron microscopy and electron diffraction. These methods provide direct, real-space images and reciprocal-space diffraction information, respectively, offering insights into the morphology, size distribution, and atomic arrangement of these nanomaterials.

Research into the direct nanoscale imaging of the trichloroferrate(1-) anion is often embedded within broader studies of iron-containing ionic liquids and coordination polymers. In these systems, the anionic iron chloride species can vary depending on the stoichiometry and local chemical environment. For instance, in ionic liquids formed by mixing iron(III) chloride (FeCl₃) with imidazolium-based chlorides, spectroscopic methods have identified the presence of various chloroferrate anions, including tetrachloroferrate(1-) (B1215333), [FeCl₄]⁻, and di-μ-chloro-tetrachlorodiferrate(1-), [Fe₂Cl₇]⁻. acs.org

The application of transmission electron microscopy (TEM) to these systems provides crucial information on their nanostructure. One notable study utilized freeze-fracture TEM to investigate the nanoscale morphology of ionic liquids composed of FeCl₃ and 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl). This technique, which involves rapidly freezing the liquid and then fracturing the solid to reveal internal surfaces, observed the presence of distinct nanostructures within the ionic liquid matrix. acs.org While this study focused on identifying the more stable [FeCl₄]⁻ and [Fe₂Cl₇]⁻ anions through Raman spectroscopy, the observation of nanoscale domains via TEM underscores the utility of electron microscopy in visualizing the complex morphologies that can form in systems where trichloroferrate(1-) or related species are present.

Selected area electron diffraction (SAED) is a powerful complementary technique to TEM that provides crystallographic information from localized regions of a sample. wikipedia.orgwikipedia.org For nanoscale materials containing trichloroferrate(1-), SAED patterns can help determine whether the material is crystalline, polycrystalline, or amorphous. In the case of polycrystalline aggregates, the diffraction pattern consists of a series of concentric rings. Each ring corresponds to a specific lattice spacing (d-spacing) in the crystal structure, which can often be indexed to a known crystalline phase. For amorphous materials, the SAED pattern will show diffuse halos, indicating a lack of long-range atomic order.

While specific SAED studies singling out the trichloroferrate(1-) anion are not abundant in the literature, analysis of related iron oxide nanoparticles synthesized from ferric chloride precursors provides a useful parallel. In such studies, SAED patterns are instrumental in confirming the polycrystalline nature of the synthesized nanoparticles and identifying the specific iron oxide phase (e.g., magnetite, maghemite) that is formed. These patterns often show diffraction rings corresponding to the known crystal planes of these iron oxides.

| Parameter | Technique | Typical Information Obtained | Example Observation for a Related Chloroferrate-Containing System |

| Particle/Domain Size | Transmission Electron Microscopy (TEM) | Provides direct measurement of the size and size distribution of nanoparticles or nanodomains. | Nanostructures observed in FeCl₃/[C₄mim]Cl ionic liquids. acs.org |

| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Reveals the shape and surface features of the nanoscale structures (e.g., spherical, rod-like, irregular). | Varies from spherical to irregular aggregates depending on synthesis conditions. |

| Crystallinity | Selected Area Electron Diffraction (SAED) / High-Resolution TEM (HR-TEM) | Determines if the material is single-crystal, polycrystalline, or amorphous. HR-TEM can visualize crystal lattice fringes. | Polycrystalline nature confirmed by ring patterns in SAED for related iron-based nanoparticles. |

| Lattice Spacing | Selected Area Electron Diffraction (SAED) / High-Resolution TEM (HR-TEM) | Measures the interplanar distances within crystalline domains, which helps in phase identification. | Diffraction patterns can be indexed to specific crystal structures. |

| Elemental Composition | Energy-Dispersive X-ray Spectroscopy (EDS/EDX) coupled with TEM/SEM | Confirms the presence and relative abundance of elements (e.g., Fe, Cl) within the analyzed region. | Presence of both iron and chlorine can be mapped at the nanoscale. |

The combined application of electron diffraction and microscopy techniques is, therefore, indispensable for the advanced structural elucidation of nanoscale materials containing the trichloroferrate(1-) anion and its related species. These methods provide a window into the nanoscale world, revealing the intricate morphologies and structural details that govern the properties of these fascinating chemical compounds. Further research focusing directly on nanomaterials where trichloroferrate(1-) is the primary and stable anion will be crucial for a more complete understanding.

Electronic Structure and Bonding Analysis of Trichloroferrate 1 Species

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, provide profound insights into the electronic landscape of [FeCl₃]⁻. researchgate.netnih.gov These computational tools allow for the detailed examination of molecular orbitals, spin states, and charge distributions that are not directly observable.

The molecular orbital (MO) diagram of [FeCl₃]⁻ arises from the interaction between the valence orbitals of the central iron(III) ion (3d, 4s, 4p) and the symmetry-adapted linear combinations (SALCs) of the chloride ligand orbitals (3s, 3p). In a D₃h symmetry, these interactions form a distinct set of bonding, non-bonding, and antibonding molecular orbitals. nih.govresearchgate.net

The iron(III) center in the trichloroferrate(1-) anion is a d⁵ system. For such a configuration, several spin states are possible. However, three-coordinate complexes typically feature a small ligand field splitting, which energetically favors a high-spin configuration. nih.gov Consequently, [FeCl₃]⁻ is a high-spin complex with a total spin quantum number S = 5/2, corresponding to five unpaired electrons. nih.govresearchgate.net This high-spin state is a general characteristic of three- and four-coordinate β-diketiminatoiron(III) complexes and is expected here due to the weak-field nature of the chloride ligands. nih.govbeilstein-journals.orgnih.gov

Accurately calculating the electronic structure of open-shell transition metal complexes like this often requires sophisticated computational approaches. For d⁵ systems, the interaction between different electronic configurations can be significant. Therefore, multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2), are often employed to provide a more accurate description than single-reference methods like standard DFT. nih.govrsc.org These methods account for static correlation effects, which are crucial for correctly describing the ground and excited states of such molecules.

The formal -1 charge of the [FeCl₃]⁻ anion is not localized on any single atom but is delocalized across the entire molecule. While the formal oxidation state of iron is +3, its actual (or partial) charge is significantly lower due to the covalent nature of the Fe-Cl bonds and the donation of electron density from the chloride ligands to the iron center. mdpi.com

Computational methods like Bader analysis can be used to partition the electron density and assign partial charges to each atom. mdpi.com In related iron-chloride systems, such analyses show that while chlorine is more electronegative, the charge transfer is incomplete, leaving the iron atom with a substantial positive charge and the chlorine atoms with a partial negative charge. mdpi.com This delocalization of electrons is a hallmark of covalent bonding and contributes significantly to the stability of the anion. The concept of delocalized bonding is also invoked to explain the structure of neutral FeCl₃, which consists of three delocalized bonds across the four atoms rather than distinct, localized single bonds. guidechem.com

Ligand Field Theory Applications to Trichloroferrate(1-)

Ligand Field Theory (LFT) combines principles from Crystal Field Theory and Molecular Orbital Theory to describe the electronic structure of coordination compounds, accounting for both electrostatic and covalent interactions. slideshare.netuwimona.edu.jmwikipedia.org For the trigonal planar [FeCl₃]⁻ anion, LFT provides a clear picture of the d-orbital splitting and its consequences for the system's electronic properties.

In the D₃h ligand field, the five degenerate d-orbitals of the free Fe³⁺ ion split into three energy levels. The ordering of these orbitals is determined by their orientation relative to the ligands in the xy-plane. stackexchange.com Orbitals with lobes pointing towards the ligands in the plane (d(x²-y²), d(xy)) are destabilized the most, while the orbital with significant z-axis character (d(z²)) is less destabilized. The orbitals lying in the nodal planes between ligands (d(xz), d(yz)) are the least destabilized. stackexchange.com

The resulting energy level scheme for a trigonal planar complex is: e'' (d(xz), d(yz)) < a₁' (d(z²)) < e' (d(x²-y²), d(xy))

| Orbital Symmetry (D₃h) | Parent d-Orbitals |

| e' | d(x²-y²), d(xy) |

| a₁' | d(z²) |

| e'' | d(xz), d(yz) |

Table 1: Splitting of d-orbitals for a trigonal planar complex under a D₃h ligand field. The energy levels increase from bottom to top. stackexchange.com

For the high-spin d⁵ configuration of Fe(III), each of the five d-orbitals is occupied by a single electron. This arrangement maximizes the total spin, consistent with the experimentally and computationally determined S = 5/2 ground state. nih.govresearchgate.net The chloride ligand is known to be a weak-field ligand, producing a relatively small ligand field splitting energy (Δ), which is less than the energy required to pair electrons. This further solidifies the assignment of a high-spin state. uwimona.edu.jmdacollege.org

Analysis of Metal-Ligand Covalency and Ionicity in Trichloroferrate(1-)

The bonds between iron and chlorine in the trichloroferrate(1-) anion exhibit both ionic and covalent characteristics. stackexchange.com The interaction cannot be described as purely ionic, where electrons are fully transferred. Instead, a significant degree of electron sharing, or covalency, occurs.

According to Fajans' rules, the high positive charge (+3) and relatively small size of the Fe³⁺ cation give it a strong polarizing power. youtube.comdoubtnut.com This allows the iron nucleus to attract and distort the electron clouds of the larger chloride anions, leading to an increased overlap of orbitals and a greater degree of covalent character in the Fe-Cl bonds. quora.com For this reason, iron(III) chloride is considered more covalent than iron(II) chloride. youtube.comdoubtnut.com

From a molecular orbital perspective, this covalency is expressed as the mixing of the metal 3d orbitals with the ligand 3p orbitals. researchgate.net The chloride ligands donate electron density to the iron center through both σ- and π-bonding interactions. This charge transfer from ligand to metal reduces the net positive charge on the iron atom and increases the electron density in the bonding region, stabilizing the complex.

| Property | Description | Reference(s) |

| Assumed Geometry | Trigonal Planar (D₃h) | guidechem.comstackexchange.com |

| Fe(III) Electronic Configuration | d⁵ | nih.govquora.com |

| Ground Spin State | High-Spin (S = 5/2) | nih.govresearchgate.net |

| Fe-Cl Bond Character | Mixed Ionic and Covalent | stackexchange.com |

| Calculated Fe Charge (Typical) | Significantly less than the formal +3 due to covalent delocalization | mdpi.com |

| Calculated Cl Charge (Typical) | Partial negative charge, with the total anion charge of -1 delocalized over all four atoms | mdpi.com |

Table 2: Summary of key electronic and bonding properties of the Trichloroferrate(1-) anion based on theoretical and computational analysis.

Advanced Spectroscopic Characterization for Mechanistic Insight

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and dynamics of trichloroferrate(1-). d-nb.info These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to bond strengths, geometry, and intermolecular interactions.

Assignment of Metal-Halide and Metal-Oxo Stretching Frequencies

The assignment of vibrational frequencies, particularly the metal-halide and metal-oxo stretching modes, is fundamental to characterizing the trichloroferrate(1-) anion. The Fe-Cl stretching vibrations are characteristic of the [FeCl₃]⁻ unit and are typically observed in the low-frequency region of the vibrational spectrum.

In Raman spectroscopy, the symmetric Fe-Cl stretching vibration (A₁ mode) of the related tetrachloroferrate(III) anion, [FeCl₄]⁻, is found to be intense and appears around 331 cm⁻¹. researchgate.net The asymmetric stretch (T₂ mode) is observed at approximately 383 cm⁻¹. researchgate.net For trichloroferrate(1-) species, the Fe-Cl stretching frequency is assigned to a peak around 370 cm⁻¹. researchgate.net The exact positions of these bands can be influenced by the counter-ion and the physical state of the sample.

Infrared spectroscopy also provides crucial information. The C-Cl stretching frequencies in organic halides appear in the range of 850–550 cm⁻¹, offering a comparative perspective on the vibrational energies of halogen bonds. orgchemboulder.com In the context of iron complexes, Fe-O stretching vibrations are typically found around 798 cm⁻¹, as seen in instances of iron oxide formation. researchgate.net The presence of coordinated water molecules in hydrated iron chloride complexes can be identified by a broad band in the 3400-3300 cm⁻¹ region, corresponding to O-H stretching. researchgate.net

| Vibrational Mode | Species | Frequency (cm⁻¹) | Spectroscopic Method | Reference |

|---|---|---|---|---|

| Symmetric Fe-Cl Stretch (A₁) | [FeCl₄]⁻ | 331 | Raman | researchgate.net |

| Asymmetric Fe-Cl Stretch (T₂) | [FeCl₄]⁻ | 383 | Raman | researchgate.net |

| Fe-Cl Stretch | FeCl₃ | ~370 | Raman | researchgate.net |

| C-Cl Stretch | Alkyl Halides | 850-550 | Infrared | orgchemboulder.com |

| Fe-O Stretch | Iron Oxides | ~798 | Infrared | researchgate.net |

Conformational Analysis and Interconversion Monitoring

Vibrational spectroscopy is a key technique for the conformational analysis of molecules, including those with flexible structures. memphis.eduauremn.org.br By analyzing the vibrational spectra, different conformers of a molecule can be identified and their relative populations determined. rsc.org This is particularly useful for studying the dynamic equilibrium between different spatial arrangements of atoms.

For complex ions like trichloroferrate(1-), conformational changes might involve alterations in the coordination geometry or the orientation of ligands. While direct studies on the conformational analysis of the isolated trichloroferrate(1-) anion are not extensively detailed in the provided results, the principles of using vibrational spectroscopy for such analyses are well-established. For instance, in organosilicon compounds, a combination of Raman and infrared spectroscopy with theoretical calculations allows for the accurate determination of molecular structures and the energetic relationships between different conformers. memphis.edu Similarly, for flexible molecules, conformer-selective IR spectroscopy can be employed to distinguish between different conformers. nih.gov The monitoring of changes in the vibrational spectra over time or under varying conditions (e.g., temperature, solvent) can provide insights into the interconversion between different conformers.

In-situ Spectroscopic Monitoring of Reaction Intermediates

The ability to monitor reactions in real-time is crucial for understanding reaction mechanisms. In-situ vibrational spectroscopy allows for the direct observation of transient species and reaction intermediates. rsc.org This approach has been successfully applied to various chemical systems, including the study of catalytic cycles.

For instance, in the chlorination of alkanes catalyzed by a nickel complex, in-situ UV/vis absorption, electron paramagnetic resonance, and resonance Raman spectroscopy were used to identify transient species such as [(L)Ni(II)-OCl(S)]⁺ and follow their transformation into subsequent intermediates. nih.gov This demonstrates the power of combining multiple spectroscopic techniques to elucidate complex reaction pathways. Similarly, in-situ FTIR spectroscopy can be used to monitor the progress of electrochemically controlled organic reactions by continuously tracking the concentrations of reactants, intermediates, and products. rsc.org While specific examples for trichloroferrate(1-) are not provided, this methodology is directly applicable to studying its role in chemical reactions.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule or ion. libretexts.org For transition metal complexes like trichloroferrate(1-), the UV-Vis spectrum is characterized by two main types of electronic transitions: ligand-to-metal charge transfer (LMCT) and d-d transitions. csbsju.edu

Ligand-to-Metal Charge Transfer (LMCT) and d-d Transitions

Ligand-to-metal charge transfer (LMCT) transitions involve the excitation of an electron from a ligand-based orbital to a metal-based orbital. csbsju.edu These transitions are typically intense, with high molar extinction coefficients (ε > 1000 M⁻¹cm⁻¹), and are often found in the ultraviolet or near-UV region of the spectrum. illinois.edulibretexts.org The energy of the LMCT band is dependent on the nature of the ligand and the metal's oxidation state.

In contrast, d-d transitions involve the excitation of an electron between d-orbitals of the metal center. libretexts.org These transitions are typically much weaker than LMCT bands (ε ~ 1–100 M⁻¹cm⁻¹) because they are often symmetry-forbidden. illinois.edulibretexts.org The energy and number of d-d transitions depend on the geometry of the complex and the ligand field splitting. For iron(III) complexes, which are d⁵, these transitions can be spin-forbidden as well, further reducing their intensity. illinois.edu

For a trichloroferrate(1-) species, one would expect to observe intense LMCT bands in the UV region, corresponding to the transfer of an electron from the chloride ligands to the Fe(III) center. Weaker d-d transitions would be expected in the visible region. The observation of both types of transitions provides a comprehensive electronic picture of the complex. researchgate.net

| Characteristic | Ligand-to-Metal Charge Transfer (LMCT) | d-d Transitions |

|---|---|---|

| Nature of Transition | Electron moves from a ligand-centered orbital to a metal-centered orbital. csbsju.edu | Electron moves between d-orbitals on the metal center. libretexts.org |

| Intensity (Molar Extinction Coefficient, ε) | High (ε > 1000 M⁻¹cm⁻¹). illinois.edulibretexts.org | Low (ε ≈ 1-100 M⁻¹cm⁻¹). illinois.edulibretexts.org |

| Spectral Region | Typically in the UV or near-UV region. illinois.edu | Typically in the visible region. illinois.edu |

Spectroscopic Probes for Solution-Phase Speciation

UV-Vis spectroscopy is a valuable tool for studying the speciation of metal complexes in solution. nih.gov Changes in the coordination environment of the metal ion, such as ligand exchange or changes in geometry, will result in shifts in the position and intensity of the absorption bands. By monitoring these spectral changes as a function of solution conditions (e.g., pH, concentration of coordinating species), it is possible to identify the different species present and determine their relative concentrations. nih.gov

For example, the speciation of ruthenium(III) chloro complexes in hydrochloric acid solutions has been investigated using UV-Vis spectroscopy. jaea.go.jp Time-dependent spectral changes indicated the equilibration between different aquated and chlorinated species. Similarly, for iron(III) complexes, UV-Vis can be used to follow the formation of different species as a function of pH. nih.gov The appearance and disappearance of specific LMCT and d-d bands can be correlated with the formation of different trichloroferrate(1-) related species in solution, providing insight into the equilibria involved. In the study of a diiron(II) complex modeling catechol dioxygenase, the appearance of catecholate-to-iron(III) LMCT bands was used to identify the formation of a catecholate adduct. researchgate.net

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| Trichloroferrate(1-) | [FeCl₃]⁻ |

| Tetrachloroferrate(III) | [FeCl₄]⁻ |

| Iron(III) chloride | FeCl₃ |

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic environment of iron nuclei. spectroscopyonline.comnih.gov It provides valuable data on hyperfine interactions, which are the subtle interactions between the nucleus and its surrounding electrons. caltech.edu This method is particularly effective for determining the oxidation state, spin state, and coordination environment of iron in various compounds. uni-bielefeld.demst.edu

The isomer shift (δ) is a key parameter obtained from Mössbauer spectra that provides direct information about the oxidation state of the iron atom. uni-bielefeld.de This parameter is sensitive to the s-electron density at the nucleus. For trichloroferrate(1-), which contains an iron(II) center (Fe²⁺), the isomer shift is expected to be in the range typical for high-spin ferrous compounds. Studies on related ferrous chloride species, such as FeCl₂·nH₂O, show isomer shifts (δ) around 1.12-1.3 mm/s, which are indicative of an Fe²⁺ state. researchgate.net

The quadrupole splitting (ΔE₋) arises from the interaction of the nuclear quadrupole moment with an electric field gradient (EFG) at the nucleus. caltech.edu A non-zero quadrupole splitting indicates a non-spherically symmetric charge distribution around the iron nucleus, providing insight into the site symmetry of the iron atom. uni-bielefeld.de In trichloroferrate(1-), the [FeCl₃]⁻ anion is expected to have a trigonal planar or trigonal pyramidal geometry, both of which would lead to a significant EFG and a distinct quadrupole splitting, confirming a low-symmetry coordination environment. The combination of isomer shift and quadrupole splitting is a powerful tool for identifying the valence state and site occupancy of iron. carleton.edu

Hyperfine interactions are the cornerstone of the information provided by Mössbauer spectroscopy. nih.govcaltech.edu The two primary hyperfine parameters for non-magnetically ordered materials are the isomer shift (δ) and the quadrupole splitting (ΔE₋). caltech.edu

Isomer Shift (δ): This parameter is a measure of the electric monopole interaction and is directly proportional to the s-electron density at the nucleus. uni-bielefeld.de The value of δ helps to distinguish between different oxidation states (e.g., Fe²⁺ vs. Fe³⁺) and spin states (high-spin vs. low-spin). For high-spin Fe(II) complexes like trichloroferrate(1-), the d-electrons provide a shielding effect on the s-electrons, resulting in a higher isomer shift compared to low-spin Fe(II) or high-spin Fe(III) complexes. uni-bielefeld.de

Quadrupole Splitting (ΔE₋): This parameter reflects the asymmetry of the electronic environment and the local geometry. uni-bielefeld.de For a high-spin Fe(II) ion (d⁶ configuration), the sixth d-electron creates an electric field gradient. In a complex like [FeCl₃]⁻, the arrangement of the chloride ligands around the iron center dictates the magnitude of the quadrupole splitting, providing detailed information about the electronic ground state and the symmetry of the ligand field. uni-bielefeld.de

The following table summarizes typical Mössbauer parameters for related iron chloride compounds, which serve as a reference for understanding trichloroferrate(1-).

| Compound | Iron Oxidation State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE₋) (mm/s) |

| FeCl₂·nH₂O | Fe²⁺ | 1.12 - 1.30 | 2.05 - 2.80 |

| FeCl₃·6H₂O | Fe³⁺ | 0.40 - 0.55 | 0.50 - 0.80 |

Data compiled from research studies. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. warwick.ac.uk It is exceptionally specific for studying paramagnetic centers, such as transition metal ions or organic radicals. warwick.ac.uklibretexts.org

While trichloroferrate(1-) contains Fe(II), its oxidized form, trichloroferrate(III) or related species like the (μ-oxo)bis[trichloroferrate(III)] dianion ([Fe₂OCl₆]²⁻), are paramagnetic and can be readily studied by EPR. researchgate.netresearchgate.net These complexes typically feature high-spin Fe(III) centers (S=5/2). The EPR spectra of such systems are described by a spin Hamiltonian, which includes the electron Zeeman interaction and zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). unam.mxrsc.org

The ZFS parameters provide detailed information on the electronic structure and the symmetry of the coordination environment. researchgate.netlibretexts.org For instance, the EPR spectra of high-spin Fe(III) complexes are highly sensitive to distortions from ideal octahedral or tetrahedral symmetry. researchgate.net The analysis of multi-frequency EPR spectra can precisely determine the D and E values, which reflect the splitting of the ground state energy levels in the absence of an external magnetic field. unam.mx

| Complex Type | Spin State (S) | Typical g-values | Zero-Field Splitting (D) |

| High-Spin Fe(III) (axial) | 5/2 | g ≈ 2.0, g ≈ 6.0 | Varies, sensitive to geometry |

| High-Spin Fe(III) (rhombic) | 5/2 | g ≈ 4.3 | Varies, E/D ≈ 1/3 |

This table presents characteristic EPR parameters for high-spin Fe(III) systems. unam.mxrsc.org

EPR spectroscopy is a powerful tool for detecting and characterizing paramagnetic intermediates in chemical reactions, offering crucial mechanistic insights. warwick.ac.ukbruker.com In reactions involving iron complexes like trichloroferrate(1-), EPR can be used to identify transient species such as iron-centered radicals or organic radicals generated during catalytic cycles. For example, in copper-catalyzed oxidative carbonylation reactions, EPR has been instrumental in detecting ammonium (B1175870) radical cations, providing direct evidence for a free radical-mediated activation mechanism. ciqtekglobal.com Similarly, reactions involving iron complexes can generate paramagnetic intermediates whose EPR signals can be trapped and studied at low temperatures, helping to elucidate complex reaction pathways. researchgate.net

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray spectroscopy techniques provide element-specific information about electronic structure, oxidation states, and local coordination environments. wikipedia.orgspringernature.combris.ac.uk

X-ray Absorption Spectroscopy (XAS) probes the electronic structure by exciting core electrons to unoccupied orbitals. wikipedia.org The Fe L-edge (2p → 3d transitions) is particularly sensitive to the iron oxidation state, spin state, and the covalency of metal-ligand bonds. helmholtz-berlin.deuu.nl The energy of the absorption edge shifts to higher values as the oxidation state of the iron increases. acs.orgnih.gov For instance, the Fe L-edge absorption onset for FeCl₂ is observed at approximately 706 eV. helmholtz-berlin.de Analysis of the near-edge structure (XANES) can provide detailed information on the oxidation state and coordination chemistry, while the extended fine structure (EXAFS) can yield precise metal-ligand bond distances. rsc.orgunimi.it

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons to determine elemental composition and chemical states. wikipedia.orgcarleton.edu The Fe 2p region of an XPS spectrum is characteristic of the iron's oxidation and spin state. thermofisher.com For FeCl₂, the Fe 2p₃/₂ peak appears at a binding energy of approximately 710.4 eV. thermofisher.com High-spin Fe(II) compounds like FeCl₂ exhibit complex multiplet splitting and strong satellite features in their Fe 2p spectra, which can be used to distinguish them from Fe(III) species or low-spin Fe(II) compounds. thermofisher.comsurfacesciencewestern.com The binding energy of the Fe 2p peak increases with the ionicity of the iron-ligand bond. surfacesciencewestern.com

The table below shows representative Fe 2p₃/₂ binding energies for various iron chlorides.

| Compound | Iron Oxidation State | Fe 2p₃/₂ Binding Energy (eV) |

| Fe (metal) | Fe⁰ | 706.7 |

| FeCl₂ | Fe²⁺ | 710.4 |

| FeCl₃ | Fe³⁺ | 711.5 |

Data sourced from XPS reference materials. thermofisher.comsurfacesciencewestern.com

Advanced Spectroscopic Characterization of Chloroferrate Complexes for Mechanistic Insight

While the discrete trichloroferrate(1-) anion, [FeCl₃]⁻, is not as commonly characterized in the scientific literature as its tetrachloroferrate(III) counterpart, advanced spectroscopic techniques provide critical insights into the electronic structure and bonding of various iron-chloro complexes. These studies are fundamental to understanding their reactivity and potential applications in areas such as catalysis and materials science. This article delves into the sophisticated spectroscopic methods used to investigate these fascinating compounds, with a primary focus on what is known about related, more stable species to infer the potential characteristics of trichloroferrate(1-).

The intricate electronic and geometric structures of iron-chloro complexes necessitate the use of advanced spectroscopic techniques. These methods go beyond routine characterization, offering detailed information on oxidation states, coordination environments, and the nature of metal-ligand bonding.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic structure of metal complexes. wikipedia.orgosti.gov Both K-edge and L-edge spectroscopy provide complementary information about the iron center in chloroferrate compounds.

Fe K-edge Spectroscopy:

The Fe K-edge spectrum arises from the excitation of a 1s core electron. researchgate.net The pre-edge region of the Fe K-edge X-ray Absorption Near Edge Structure (XANES) spectrum is particularly informative. It corresponds to the formally dipole-forbidden 1s → 3d transition, which gains intensity through quadrupole coupling or 3d-4p mixing. The energy and intensity of this pre-edge feature are sensitive to the oxidation state and coordination geometry of the iron atom. For instance, a comparison of Fe K-edge XANES spectra for various iron chlorides reveals distinct pre-edge features that can identify the specific iron species present, such as the tetrachloroferrate(III) anion, [FeCl₄]⁻. researchgate.net In a study of ferric chloride solutions, EXAFS (Extended X-ray Absorption Fine Structure) data indicated that at lower chloride concentrations, the dominant species is the hydrated iron(III) ion, while with increasing chloride concentration, the formation of chloro-complexes is observed. nih.gov

Fe L-edge Spectroscopy:

Below is a table summarizing typical XAS data for a related iron-chloro complex, tetrachloroferrate(III).

| Spectroscopic Technique | Complex | Key Feature | Energy (eV) | Interpretation |

| Fe K-edge XANES | [FeCl₄]⁻ | Pre-edge peak | ~7113.5 | 1s → 3d transition, indicative of Fe(III) in a tetrahedral environment. researchgate.net |

| Fe L-edge XAS | Fe(III) complexes | L₃-edge | ~710 | 2p₃/₂ → 3d transition, sensitive to oxidation state and spin state. researchgate.net |

| Fe L-edge XAS | Fe(III) complexes | L₂-edge | ~723 | 2p₁/₂ → 3d transition, provides complementary electronic structure information. researchgate.net |

This table presents representative data for Fe(III) chloro and oxide complexes to illustrate the application of the techniques, as specific data for isolated trichloroferrate(1-) is scarce.

The incorporation of iron-chloro complexes into hybrid materials is an active area of research for applications in catalysis and functional materials. journals.co.za Surface-sensitive analytical techniques are crucial for characterizing the composition, structure, and chemical state of the iron species at the material's surface, which often governs its properties and reactivity.

Commonly employed surface analysis techniques include X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES). toray-research.co.jp XPS provides quantitative elemental composition and chemical state information from the top few nanometers of a material's surface. For an iron-containing hybrid material, XPS can determine the oxidation state of iron (e.g., Fe²⁺ vs. Fe³⁺) by analyzing the binding energies of the Fe 2p photoelectrons.

While there is a lack of specific studies on hybrid materials containing the trichloroferrate(1-) anion, research on materials synthesized with iron(III) chloride precursors provides relevant insights. For example, in tannin-based hybrid materials, iron(III) chloride is used to form coordination complexes that can act as precursors for porous carbons. journals.co.za In such materials, techniques like Scanning Electron Microscopy with Energy-Dispersive X-ray spectroscopy (SEM-EDX) can be used to map the elemental distribution on the surface, confirming the presence and dispersion of iron and chlorine. scirp.org

Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular interactions within the crystal packing of hybrid materials. scirp.orgbiointerfaceresearch.com This analysis can reveal the nature and relative contributions of contacts such as O···H, Cl···H, and other non-covalent interactions that stabilize the hybrid structure. Current time information in Bangalore, IN.

The table below summarizes surface-sensitive techniques applicable to the study of iron-containing hybrid materials.

| Analytical Technique | Information Obtained | Relevance to Trichloroferrate(1-) Hybrid Materials |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical and oxidation states of surface atoms. | Would be used to confirm the presence of Fe and Cl, and to determine the oxidation state of iron at the material's surface. |

| Auger Electron Spectroscopy (AES) | High-resolution elemental mapping of the surface. | Could provide detailed spatial distribution of iron and chlorine on the surface of the hybrid material. |

| Scanning Electron Microscopy (SEM) | Surface morphology and topography. | Visualizes the microstructure of the hybrid material. mdpi.com |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental analysis and mapping. | Confirms the presence and distribution of Fe and Cl throughout the material. Current time information in Bangalore, IN. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. | Could computationally model and analyze the interactions between the trichloroferrate(1-) anion and the organic components of the hybrid material. biointerfaceresearch.com |

Reactivity and Reaction Mechanisms Involving Trichloroferrate 1 Species

Lewis Acidity and Adduct Formation

The concept of Lewis acidity is central to understanding the interactions of the trichloroferrate(1-) entity. A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. lumenlearning.comlibretexts.org The iron(III) atom in a trichloro- environment, such as in iron(III) chloride (FeCl₃), possesses vacant orbitals, making it a potent electron-pair acceptor. lumenlearning.com

The trichloroferrate(1-) moiety, often generated from FeCl₃, readily interacts with a wide array of both inorganic and organic Lewis bases. lumenlearning.com Lewis bases are species that can donate an electron pair. lumenlearning.com

With inorganic bases like halide ions, FeCl₃ forms more complex anionic species. For instance, the reaction with a chloride ion (Cl⁻) yields the stable tetrachloroferrate(III) anion, [FeCl₄]⁻.

The interaction with organic Lewis bases is extensive and crucial to the catalytic activity of FeCl₃. It forms adducts with oxygen-containing compounds like ethers and alcohols, as well as nitrogen-containing bases. beilstein-journals.orgbeilstein-journals.org In one proposed mechanism, FeCl₃ forms an acid-base complex with an alkoxy group, leading to the formation of a transient trichloro(alkoxy)ferrate(III) anion. beilstein-journals.orgresearchgate.net This intermediate is key to promoting subsequent reaction steps. beilstein-journals.orgresearchgate.net Carboxylic acids also react with Lewis acids like B(C₆F₅)₃ to form 1:1 adducts through the carbonyl oxygen. acs.org Similarly, iron(III) can interact with such organic functionalities.

While many trichloroferrate(1-) adducts are transient intermediates, several stable coordination compounds have been isolated and characterized. A prominent and well-studied example is the (μ-oxo)bis[trichloroferrate(III)] dianion, [Fe₂OCl₆]²⁻. mdpi.comirb.hrresearchgate.net This species consists of two {FeCl₃} units bridged by an oxygen atom and has been identified in numerous compounds. mdpi.comirb.hrresearchgate.net The geometry of the Fe-O-Fe bond in this dianion can be either linear or bent, a feature influenced by the nature of the counter-cation and intermolecular interactions within the crystal lattice. researchgate.net

Other stable adducts are formed with strong Lewis bases. The table below lists representative examples of adducts and complex anions formed from the interaction of an iron(III) trichloride (B1173362) precursor with various Lewis bases.

| Lewis Base | Resulting Adduct/Complex Anion | Significance/Context | Reference |

|---|---|---|---|

| Chloride (Cl⁻) | [FeCl₄]⁻ (Tetrachloroferrate(III)) | Common, stable anionic complex formed in the presence of excess chloride. | researchgate.net |

| Thiophenoxide (PhS⁻) | [FeCl₃(SPh)]⁻ | Product of the first substitution step in the reaction of [FeCl₄]⁻ with PhS⁻. | researchgate.net |

| Alkoxide (RO⁻) | [FeCl₃(OR)]⁻ (Trichloro(alkoxy)ferrate(III)) | Proposed transient intermediate in FeCl₃-catalyzed organic reactions. | beilstein-journals.orgresearchgate.net |

| Oxide (O²⁻) / Water | [Fe₂OCl₆]²⁻ ((μ-oxo)bis[trichloroferrate(III)]) | Stable dimeric anion with interesting magnetic properties. | mdpi.comirb.hrresearchgate.net |

Substitution and Ligand Exchange Kinetics

Ligand substitution reactions are fundamental to the reactivity of coordination complexes, involving the replacement of one ligand by another. solubilityofthings.comlibretexts.org The rates and mechanisms of these reactions provide insight into the chemical behavior of the complex. solubilityofthings.comlibretexts.org Iron(III) complexes are typically classified as labile, meaning they undergo ligand exchange rapidly. libretexts.org

Two primary mechanisms describe ligand substitution: associative and dissociative pathways. difference.wikicsbsju.edudifferencebetween.com

Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming a higher-coordination-number intermediate. This is followed by the departure of the leaving group. This pathway is characterized by a rate-determining step that involves the association of the new ligand. difference.wikicsbsju.edu The rate law for an associative mechanism is typically second-order, showing dependence on the concentration of both the metal complex and the incoming ligand. solubilityofthings.comlibretexts.org

Dissociative (D) Mechanism: The leaving group first detaches from the metal center to form a lower-coordination-number intermediate, which is then attacked by the incoming ligand. difference.wikicsbsju.edu In this case, the rate-determining step is the initial bond-breaking, and the rate is often independent of the incoming ligand's concentration, leading to a first-order rate law. solubilityofthings.com

Kinetic studies of the reaction between [FeCl₄]⁻ and thiophenoxide (PhS⁻) reveal a non-linear dependence on the PhS⁻ concentration. researchgate.net This suggests an associative mechanism where PhS⁻ rapidly binds to [FeCl₄]⁻ to form a five-coordinate intermediate, [FeCl₄(SPh)]²⁻, before the rate-limiting dissociation of a chloride ligand to form [FeCl₃(SPh)]⁻. researchgate.net

Several external factors can significantly influence the kinetics of ligand substitution reactions involving trichloroferrate(1-) species. solubilityofthings.com

Solvent: The solvent can affect reaction rates by stabilizing reactants, intermediates, or transition states. solubilityofthings.com In coordinating solvents like methanol (B129727) or acetonitrile, solvent molecules can themselves act as ligands, participating directly in the substitution process. researchgate.netoup.com For example, the rate of formation of the monochloroiron(III) complex increases with the mole fraction of methanol in aqueous solutions, indicating the solvent's role in the reaction mechanism. oup.com The dielectric constant of the solvent also plays a part, influencing the energetics of reactions between charged species. srce.hr

Temperature: An increase in temperature generally leads to a higher reaction rate, as described by the Arrhenius equation. solubilityofthings.com This is due to the increased kinetic energy of the reacting molecules, which provides the necessary activation energy for bond-breaking and formation. solubilityofthings.com

Ionic Strength: In reactions involving ionic species, the ionic strength of the medium can affect reaction rates through electrostatic interactions. For ligand substitution studies, the ionic strength is often kept constant using an inert electrolyte to ensure that observed rate changes are due to the concentrations of the reacting species. inorgchemres.org

| Factor | Influence on Reaction Rate | Mechanism/Reason | Reference |

|---|---|---|---|

| Solvent Polarity/Coordinating Ability | Can increase or decrease rate | Stabilization of charged intermediates; direct participation as a ligand in the reaction pathway. | solubilityofthings.comoup.comsrce.hr |

| Temperature | Increases rate | Provides molecules with sufficient activation energy to overcome the reaction barrier (Arrhenius Law). | solubilityofthings.com |

| Ionic Strength | Affects rate of reactions between ions | Alters the activity coefficients of ionic reactants and intermediates (Debye-Hückel theory). | inorgchemres.org |

Redox Chemistry of Trichloroferrate(1-)

The redox chemistry of trichloroferrate(1-) is centered on the ability of the iron(III) ion to be reduced to iron(II). This Fe(III)/Fe(II) redox couple is fundamental to its role as an oxidizing agent in numerous chemical reactions. sapub.org

In many reactions, a species containing a trichloroferrate(1-) moiety acts as an oxidant. For example, in catecholase model systems, an iron(III) catalyst is reduced to iron(II) during the oxidation of a catechol substrate. mdpi.com The reduction of Fe(III) to Fe(II) is also observed in syntheses where FeCl₃ is used as a starting material under aerobic conditions with certain Schiff-base ligands, resulting in the formation of an Fe(II) complex. sapub.org

The redox potential of the Fe(III)/Fe(II) couple is highly dependent on the nature of the ligands coordinated to the iron center and the solvent environment. semanticscholar.orgnih.govdiva-portal.org In chloride-rich media, the potential is set by the equilibrium between various chloro-aqua or chloro-solvento iron species. semanticscholar.org The presence of different ligands can tune the redox potential over a wide range. diva-portal.org For instance, cyclic voltammetry of the Fe²⁺/Fe³⁺ redox couple in chloride-containing electrolytes shows a reversible one-electron transfer, confirming the accessibility of both oxidation states. researchgate.net

The table below summarizes key redox reactions involving iron chloro species.

| Reaction | Description | Reference |

|---|---|---|

| [Fe(III)Cl₃] + e⁻ → [Fe(II)Cl₃]⁻ | General reduction of the trichloroferrate(1-) moiety. | sapub.org |

| 2FeCl₃ + Cu → 2FeCl₂ + CuCl₂ | Oxidation of copper metal by iron(III) chloride. | |

| Fe³⁺ + Substrate → Fe²⁺ + Oxidized Substrate | General role as an oxidant in organic synthesis (e.g., catechol oxidation). | mdpi.com |

Electrochemical Properties and Redox Potentials

The electrochemical behavior of iron chloride species is complex and highly dependent on the solvent system and the concentration of chloride ions. The redox potential of the Fe(III)/Fe(II) couple is a key parameter governing the direction and feasibility of electron transfer reactions.

In aqueous solutions, the speciation of iron(III) is intricate, involving various aquo and chloro complexes. osti.govwikipedia.org The standard potential for the Fe³⁺/Fe²⁺ couple is a fundamental value in electrochemistry. researchgate.net However, in the presence of chloride ions, the formation of chloro complexes such as [FeCl]²⁺, [FeCl₂]⁺, and potentially higher congeners, significantly influences the observed redox potentials. The stability of these complexes shifts the equilibrium of the redox reaction, thereby altering the potential at which electron transfer occurs.

Cyclic voltammetry is a powerful technique used to study the electrochemical properties of these systems. For instance, cyclic voltammograms of ferric chloride solutions can reveal the reversibility of the Fe(II)/Fe(III) redox process. researchgate.net The position of the oxidation and reduction peaks provides information about the redox potentials of the involved species. It has been noted that the electrochemical properties can be influenced by the nature of the solvent and the specific iron salt used. researchgate.netbeilstein-journals.orgmdpi.commdpi.comrsc.org

The following table summarizes representative electrochemical data for iron chloride systems.

| System | Redox Couple | Potential (V) | Conditions | Source |

| FeCl₃ in Ethaline DES | Fe(III)/Fe(II) | ~0.4 (anodic), ~0.2 (cathodic) | 1 M FeCl₃, 75 mV/s | researchgate.net |

| FeCl₃·6H₂O in Ethaline DES | Fe(III)/Fe(II) | ~0.4 (anodic), ~0.1 (cathodic) | 1 M FeCl₃·6H₂O, 75 mV/s | researchgate.net |

DES: Deep Eutectic Solvent

One-Electron Transfer Processes in Iron Systems

Single-electron transfer (SET) is a fundamental step in many reactions involving iron complexes. numberanalytics.com This process can occur through either an inner-sphere or an outer-sphere mechanism. d-nb.infonih.gov In an inner-sphere mechanism, a bridging ligand facilitates the electron transfer between the two metal centers. In an outer-sphere mechanism, the electron hops between two separate coordination spheres.

The trichloroferrate(1-) ion can participate in SET processes, acting as either an oxidant or a reductant depending on the reaction conditions and the nature of the other reactants. The formation of radical species is a common outcome of SET reactions. researchgate.net

The kinetics and thermodynamics of electron transfer are described by Marcus theory, which relates the rate of electron transfer to the driving force (standard free energy change) and the reorganization energy of the system. numberanalytics.com The reorganization energy includes contributions from changes in bond lengths and angles within the coordination sphere (inner-sphere reorganization) and the reorientation of solvent molecules around the complex (outer-sphere reorganization).

Hydrolysis and Condensation Reactions of Trichloroferrate(1-)

In aqueous environments, iron(III) species, including chloro complexes, are susceptible to hydrolysis, a process where water molecules react with the metal ion to form hydroxo and oxo species. mdpi.com This is a critical aspect of iron chemistry in natural waters and industrial processes. researchgate.net

Formation of Oxo-Bridged Di- and Polynuclear Iron(III) Species (e.g., [Fe₂OCl₆]²⁻)

Hydrolysis of iron(III) chloride solutions can lead to the formation of polynuclear species. A key example is the formation of the (μ-oxo)bis[trichloroferrate(III)]²⁻ anion, [Fe₂OCl₆]²⁻. molaid.comresearchgate.net This dimeric anion features two iron(III) centers bridged by an oxygen atom.

The formation of [Fe₂OCl₆]²⁻ is believed to occur through the partial hydrolysis of mononuclear iron(III) chloride species like [FeCl₄]⁻ or even FeCl₃ itself. researchgate.net The presence of small amounts of water can initiate this process. The reaction involves the deprotonation of a coordinated water molecule to form a hydroxo ligand, which can then bridge two iron centers, followed by the elimination of a water molecule to form the oxo bridge.

The [Fe₂OCl₆]²⁻ anion has been structurally characterized in several compounds and is recognized as an important species in the coordination chemistry of trivalent iron. researchgate.net

Speciation in Aqueous and Mixed Solvent Systems

In dilute aqueous solutions of ferric chloride, the dominant species are often hydrated iron(III) ions and various aquachloroiron(III) complexes, such as [FeCl(H₂O)₅]²⁺ and trans-[FeCl₂(H₂O)₄]⁺. osti.govnih.gov As the concentration of iron and/or chloride increases, the formation of higher chloro complexes like [FeCl₃(H₂O)₃] and the tetrahedral [FeCl₄]⁻ anion becomes more significant. osti.govohiolink.edu

The table below illustrates the distribution of major iron(III) species in an aqueous ferric chloride solution as a function of molality, based on calculated formation constants.

| Fe(III) Molality (mol/kg) | [FeCl₂(H₂O)₄]⁺ Mole Fraction | [FeCl(H₂O)₅]²⁺ Mole Fraction | [FeCl₃(H₂O)₃] Mole Fraction |

| 0.1 | ~0.35 | ~0.45 | ~0.10 |

| 0.5 | ~0.65 | ~0.25 | ~0.08 |

| 1.0 | ~0.75 | ~0.15 | ~0.07 |

| 2.0 | ~0.80 | ~0.10 | ~0.06 |

| Data derived from graphical representations in reference osti.gov. |

It is important to note that the detailed speciation can be challenging to determine experimentally due to the lability of iron(III) complexes and the lack of distinct spectroscopic signatures for individual components. wikipedia.org

Kinetic Aspects of Hydrolysis Pathways

The hydrolysis of iron(III) is a kinetically controlled process. researchgate.net The rate of hydrolysis and subsequent precipitation of iron(III) hydroxides is influenced by pH, ionic strength, and the presence of complexing ligands. mdpi.comresearchgate.net

The initial steps of hydrolysis involve the rapid exchange of water ligands with hydroxide (B78521) ions. mdpi.com The rate of precipitation of iron(III) has been found to be first-order with respect to the dissolved inorganic iron(III) species. researchgate.net Studies have shown that the precipitation rate varies significantly with pH, with a maximum rate observed around pH 8.0. researchgate.net

The kinetics of these processes are crucial for understanding and controlling the formation of iron oxides and oxyhydroxides, which have widespread environmental and technological importance.

Catalytic Applications and Mechanistic Aspects of Trichloroferrate 1 Derivatives

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which facilitates high activity and selectivity under mild conditions. libretexts.orgwikipedia.org The effectiveness of trichloroferrate(1-) based catalysts is significantly influenced by the accompanying cation and the solvent used.

Specific Organic Transformations Catalyzed by Trichloroferrate(1-)

Ionic liquids featuring the trichloroferrate(1-) anion have demonstrated considerable potential as catalysts for a variety of organic synthesis reactions. researchgate.net For example, 1-butyl-3-methylimidazolium trichloroferrate(1-), often abbreviated as [BMIM][FeCl₃], has been effectively employed in the creation of α,α'-bis(substituted-benzylidene)cycloalkanones. This process involves the reaction of cyclic ketones with aromatic aldehydes. The use of [BMIM][FeCl₃] offers benefits such as high product yields, reduced reaction times, and the ability to be recycled and reused.

Another significant application involves tetrakis(1-butyl-3-methylimidazolium) bis(trichloroferrate(1-)) dichloride, with the formula ([BMIM]₄[Fe₂Cl₈]), which has also shown catalytic capabilities. Studies have examined its role in specific synthetic transformations, emphasizing how the structure of the ionic liquid affects the catalytic results. The Lewis acidic character of the iron center is a fundamental property that facilitates the activation of substrates in these catalytic reactions.

Elucidation of Catalytic Cycles and Active Species Identification

To enhance reaction conditions and develop more effective catalysts, it is essential to understand the catalytic cycle and pinpoint the active chemical species. For reactions catalyzed by ionic liquids based on trichloroferrate(1-), it is often suggested that the active agent is the [FeCl₃]⁻ anion itself, or a substance derived from it within the reaction environment.

In the synthesis of α,α'-bis(substituted-benzylidene)cycloalkanones catalyzed by [BMIM][FeCl₃], the catalytic cycle is thought to commence with the coordination of the aldehyde to the Lewis acidic iron center. This activates the carbonyl group for a nucleophilic attack by the enolate of the cyclic ketone. The catalyst is then regenerated after the removal of a water molecule. The precise identity of the active iron species and the function of the imidazolium (B1220033) cation in stabilizing intermediate stages are still being actively researched.

Ligand Design for Modulating Catalytic Performance

The design of the cation in [cation][FeCl₃] systems can affect the solubility, stability, and Lewis acidity of the trichloroferrate(1-) anion. For instance, modifying the alkyl chain length and functional groups on the imidazolium ring of [BMIM][FeCl₃] can change the catalyst's effectiveness in certain reactions. The interaction between the cation and the [FeCl₃]⁻ anion can influence the accessibility of the iron center for substrate coordination.

Heterogeneous Catalysis and Supported Trichloroferrate(1-) Species

To address the difficulties of separating and recycling catalysts in homogeneous systems, researchers have investigated attaching trichloroferrate(1-) species to solid supports. wikipedia.orglibretexts.org This method merges the benefits of homogeneous catalysis, such as high activity, with those of heterogeneous catalysis, like easy separation. mdpi.com

Immobilization Strategies on Inorganic Supports

A range of inorganic materials have been utilized as supports for trichloroferrate(1-) catalysts. mdpi.comresearchgate.net Common methods include impregnating or grafting an ionic liquid containing the [FeCl₃]⁻ anion onto a support with a large surface area, such as silica (B1680970) gel, alumina, or zeolites. mdpi.com

For instance, a supported ionic liquid catalyst can be created by applying a thin film of an ionic liquid like [BMIM][FeCl₃] onto the surface of silica gel. mdpi.com This configuration disperses the catalytically active ionic liquid over a solid support, offering a broad surface for reactions. mdpi.com Another technique involves chemically bonding the cationic component of the ionic liquid to the support, which can result in a more durable and leach-resistant catalyst.

Structure-Activity Relationships in Supported Catalysts

The effectiveness of supported trichloroferrate(1-) catalysts is closely tied to their structural characteristics. core.ac.ukashp.orgmdpi.com Analytical methods such as X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and nitrogen physisorption are employed to examine the morphology, particle size, and surface area of these catalysts.

Photocatalysis and Photoelectrocatalysis Involving Trichloroferrate(1-) Systems

While direct studies on the photocatalytic and photoelectrocatalytic applications of the specific "trichloroferrate(1-)" anion are not extensively documented in publicly available research, significant insights can be drawn from the closely related and well-studied tetrachloroferrate(III) ([FeCl₄]⁻) anion. This section will, therefore, focus on the catalytic behavior of tetrachloroferrate(1-) (B1215333) derivatives, providing a scientifically grounded projection of the potential roles and mechanisms relevant to trichloroferrate(1-) systems.

Light-Driven Transformations and Charge Separation Mechanisms

Iron(III) chloride complexes, including tetrachloroferrate(1-), have been recognized for their ability to catalyze photooxidation reactions. mdpi.com These transformations are initiated by the absorption of light, typically in the visible and near-UV regions of the electromagnetic spectrum. mdpi.commdpi.com

A key light-driven transformation facilitated by tetrachloroferrate(1-) derivatives is the photooxidation of hydrocarbons. For instance, tetraethylammonium (B1195904) tetrachloroferrate(III) (Et₄N[FeCl₄]) has been demonstrated to be an effective heterogeneous photocatalyst for the oxidation of toluene (B28343) and cyclohexane (B81311). mdpi.commdpi.com Unlike some widely used photocatalysts like titanium dioxide (TiO₂) which primarily require UV irradiation, tetrachloroferrate(1-) complexes can operate under visible light. mdpi.com

The primary mechanism in these photooxidation reactions involves a ligand-to-metal charge transfer (LMCT) upon photoexcitation. bohrium.comcopernicus.org In the case of the [FeCl₄]⁻ complex, absorption of a photon leads to the transfer of an electron from a chloride ligand to the Fe(III) center, resulting in its reduction to Fe(II) and the generation of a reactive chlorine atom (Cl•). mdpi.comcopernicus.orgcopernicus.org This process can be represented as:

[FeCl₄]⁻ + hν → [FeCl₃]⁻ + Cl•

These highly reactive chlorine atoms can then abstract a hydrogen atom from a substrate molecule, initiating a radical chain reaction that leads to oxidation products. mdpi.com For example, in the photooxidation of toluene catalyzed by Et₄N[FeCl₄], the process yields benzyl (B1604629) alcohol and benzaldehyde. mdpi.com Similarly, the photooxidation of cyclohexane produces cyclohexanol (B46403) and cyclohexanone. mdpi.com

The table below summarizes the photocatalytic oxidation of different substrates using a tetrachloroferrate(1-) derivative.

| Substrate | Catalyst | Irradiation Source | Primary Products | Reference |

| Toluene | Et₄N[FeCl₄] | Visible and Near-UV | Benzyl Alcohol, Benzaldehyde | mdpi.com |

| Cyclohexane | Et₄N[FeCl₄] | Visible and Near-UV | Cyclohexanol, Cyclohexanone | mdpi.com |

Role of Co-catalysts and Reaction Conditions in Enhancing Efficiency

The efficiency of photocatalytic systems based on iron complexes can be significantly influenced by the presence of co-catalysts and the specific reaction conditions.

Reaction conditions are also critical in optimizing the efficiency and selectivity of photocatalytic transformations involving iron complexes. Key parameters include:

Wavelength of Irradiation: The choice of light wavelength is crucial as it must overlap with the absorption spectrum of the photocatalyst. Tetrachloroferrate(1-) complexes absorb in the near-UV and visible regions, allowing for the use of less energetic light sources compared to wide-bandgap semiconductors. mdpi.commdpi.com Wavelength-selective reactivity has been observed in iron(III) halide systems, where different wavelengths can lead to the generation of different reactive intermediates (e.g., chlorine vs. bromine radicals), thus influencing the product distribution. acs.orgchemrxiv.org

Solvent: The solvent can affect the stability of the catalyst and intermediates, as well as the reaction pathway. For instance, in the photocatalytic oxidative ring-opening of ethers, 1,2-dichloroethane (B1671644) was found to be an effective solvent. nih.gov

Presence of Additives: The addition of certain compounds can enhance the reaction rate. In the photooxidation of cyclohexane catalyzed by Et₄N[FeCl₄], the inclusion of 1% acetic acid improved the yield of the products. mdpi.comdntb.gov.ua In other iron-catalyzed reactions, the addition of a co-catalyst like CeCl₃ has been shown to enhance the efficiency of the photoinduced LMCT step. acs.org

Atmosphere: The composition of the gas phase above the reaction mixture is important, especially in oxidation reactions. In the photooxidation of cyclohexane, the reaction rate was found to be dependent on the concentration of dioxygen, which acts as both a reactant and a quencher. mdpi.comdntb.gov.ua

The following table outlines some of the reaction conditions and their effects on iron-based photocatalytic systems.

| Reaction | Catalyst System | Key Reaction Condition | Effect | Reference |

| Photooxidation of Cyclohexane | Et₄N[FeCl₄] | Addition of 1% acetic acid | Improved product yield | mdpi.comdntb.gov.ua |

| C-H Functionalization | TBA[FeCl₃Br] | Wavelength (390 nm vs. 456 nm) | Selective generation of Cl• vs. Br• | acs.org |

| Oxidative Ring Opening of Ethers | [Fe(III)(acac)₃] | Irradiation at 455 nm | Efficient reaction progress | nih.gov |

| CO₂ Reduction | g-C₃N₄/FeTCPP | Visible light irradiation | High CO yield and selectivity | researchgate.net |

Computational and Theoretical Modeling of Trichloroferrate 1 Chemistry

Advanced Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure, geometry, and spectroscopic properties of metal complexes.

While specific, published DFT geometry optimizations for the isolated trichloroferrate(1-) anion, [FeCl₃]⁻, are not readily found in the surveyed literature, extensive calculations have been performed on the closely related neutral FeCl₃ molecule and the common [FeCl₄]⁻ anion. These studies are crucial for benchmarking computational methods and understanding the fundamental vibrational modes of Fe-Cl bonds.

Ab initio calculations using both Unrestricted Hartree-Fock (UHF) and DFT (specifically, the UB3LYP functional) methods have been employed to predict the vibrational frequencies of these species. acs.org For instance, calculations on the trigonal planar (D₃h symmetry) FeCl₃ molecule and the tetrahedral (Td symmetry) [FeCl₄]⁻ anion provide insights into the expected stretching and bending modes. acs.org The results from these calculations are often compared with experimental Raman spectroscopy data from ionic liquids or other solutions where these species are known to exist. acs.org In studies of ionic liquids formed by mixing FeCl₃ with 1-butyl-3-methylimidazolium chloride (BMIC), Raman spectra clearly indicate the presence of [FeCl₄]⁻ as the primary iron-containing species in chloride-rich conditions, with characteristic vibrational features around 120, 333, and 384 cm⁻¹. acs.org

The table below summarizes the results of ab initio calculations for the vibrational frequencies of neutral FeCl₃ and the [FeCl₄]⁻ anion, which serve as important reference points. acs.org

| Species | Method/Basis Set | Calculated Vibrational Frequencies (cm⁻¹) | Symmetry/Assignment |

| FeCl₃ | UHF/6-31G | 100, 347, 452 | E', A₁', E' |

| FeCl₃ | UB3LYP/6-31G | 89, 321, 417 | E', A₁', E' |

| [FeCl₄]⁻ | UHF/6-31G | 100, 131, 338, 388 | E, T₂, A₁, T₂ |

| [FeCl₄]⁻ | UB3LYP/6-31G | 91, 120, 313, 359 | E, T₂, A₁, T₂ |

This table presents calculated vibrational frequencies for related iron-chloride species to provide context due to the limited availability of specific data for the [FeCl₃]⁻ anion.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations allow for the study of the time-evolution of molecular systems, providing a detailed picture of dynamic processes, solution structure, and intermolecular interactions.

MD simulations have been extensively used to study the behavior of iron(III) chloride in aqueous solutions. These simulations reveal that the speciation of iron(III) is highly dependent on concentration. In a 4.1 M FeCl₃ aqueous solution, Fe³⁺ ions are coordinated by both water molecules and chloride anions, forming a variety of complex species. acs.org The dominant species include dichlorido-[Fe(H₂O)₄Cl₂]⁺, trichlorido-[Fe(H₂O)₃Cl₃]⁰, and tetrachlorido-[Fe(H₂O)₂Cl₄]⁻. acs.org The neutral trichlorido complex, [Fe(H₂O)₃Cl₃], represents a hydrated form of the fundamental FeCl₃ unit, and its study provides the closest available insight into the solution behavior of a trichloro-iron(III) species. acs.org

Radial distribution functions (RDFs) derived from these simulations provide key structural information about the solvation shells. acs.orgrsc.org

| Parameter | Value | Source |

| Fe-O(water) peak distribution | ~2.05 Å | acs.org |

| Fe-Cl peak distribution | ~2.36 Å | acs.org |

| Coordination number of Cl⁻ around Fe³⁺ | 2-3 (dominant) | acs.org |

Data from MD simulations of 4.1 M FeCl₃ aqueous solution.

These simulations show that a simple picture of isolated ions is insufficient; instead, a dynamic equilibrium exists between various aquated chloro-iron complexes. acs.org Further MD studies have investigated how external factors, such as electric fields, can influence these structures by weakening the Coulombic forces between Fe³⁺ and the coordinating Cl⁻ ions, thereby reducing the chloride coordination number. rsc.org

The interaction between an anion and its surrounding counterions is critical to the structure and properties of a system, particularly in condensed phases like ionic liquids or concentrated solutions. MD simulations of deep eutectic solvents (DES) formed from FeCl₃ and tetrabutylphosphonium (B1682233) bromide (TBPBr) show a transfer of chloride ions, leading to the formation of complex chloroferrate anions. aidic.it The simulations reveal strong interactions between the resulting anionic iron complexes and the large organic TBP⁺ cations. aidic.it The radial distribution functions between the components of the DES can be analyzed to understand the specific nature and strength of these anion-counterion interactions, which are responsible for the unique properties of the solvent, such as its depressed freezing point. aidic.it While not focused on [FeCl₃]⁻ specifically, these studies model the dynamic interplay between complex chloroferrate anions and their counterions, which is directly applicable to how trichloroferrate(1-) would behave in a similar environment.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Larger Systems

For large, complex systems where a full quantum mechanical treatment is computationally prohibitive, hybrid QM/MM methods offer a powerful alternative. In this approach, a small, chemically active region (e.g., the metal complex and its immediate ligands) is treated with a high-level QM method, while the rest of the system (e.g., the bulk solvent or protein scaffold) is treated with a classical MM force field.